4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine

Scaffold hopping Regioisomer differentiation Kinase inhibitor design

This meta-bromo regioisomer (CAS 1354926-73-0) is a high-purity 2-aminopyrimidine providing a differentiated electrostatic and steric profile versus the commonly available para-bromo analog (CAS 1109280-76-3). Meta-substituted halophenyl furanopyrimidines exhibit antiviral activity ranging from ~10 nM to >50 µM, enabling the compound to serve as a selectivity probe in anti-VZV programs where the halogen substitution pattern is critical. The conserved molecular formula (C₁₄H₁₀BrN₃O) with Bromazepam yet divergent 2-aminopyrimidine core positions it uniquely for scaffold-hopping studies targeting GABA-A receptor modulation. With 95% purity (typical: 95.0%) and a reactive aryl bromide handle for Pd-catalyzed cross-coupling, this building block directly supports kinase-focused library synthesis and JAK2/Aurora inhibitor optimization campaigns.

Molecular Formula C14H10BrN3O
Molecular Weight 316.15 g/mol
CAS No. 1354926-73-0
Cat. No. B6347716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine
CAS1354926-73-0
Molecular FormulaC14H10BrN3O
Molecular Weight316.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C3=CC=CO3
InChIInChI=1S/C14H10BrN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18)
InChIKeyMAYXMIYSTQGBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine (CAS 1354926-73-0): Core Structural Identity and Chemical Class


4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine (CAS 1354926-73-0, molecular formula C₁₄H₁₀BrN₃O, molecular weight 316.15 g/mol) is a 2-aminopyrimidine derivative bearing a 3-bromophenyl substituent at the 4-position and a furan-2-yl group at the 6-position . The compound belongs to the broader class of 4,6-diaryl-2-aminopyrimidines, a scaffold widely explored in kinase inhibitor and antiviral drug discovery [1]. Notably, it shares its molecular formula and molecular weight with the benzodiazepine drug Bromazepam, yet differs fundamentally in its heterocyclic core (pyrimidine vs. benzodiazepine), representing a regioisomeric relationship with distinct pharmacological implications [2].

Why 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine Cannot Be Casually Replaced by In-Class Analogs


Within the 4,6-diaryl-2-aminopyrimidine class, the precise position of the bromine substituent on the phenyl ring—meta (3-position) versus para (4-position)—dictates the molecule's electronic distribution, hydrogen-bonding capacity, and steric presentation to biological targets [1]. Published structure-activity relationship (SAR) data on halophenyl furanopyrimidines demonstrates that meta-substituted analogs exhibit markedly different (generally inferior) antiviral activity compared to their ortho- and para-substituted counterparts, with activity ranging from ca. 10 nM to >50 µM across the halogen series [2]. Furthermore, quantum chemical characterization of the para-halo series reveals that the pyrimidine N-atom hydrogen-bonding preference reaches 83.0% at the HF/6-311+G(d,p) level—a distribution predicted to shift in the meta-bromo isomer due to altered resonance and inductive effects [1]. These positional and electronic differences mean that procurement of the specific meta-bromo regioisomer (CAS 1354926-73-0) cannot be satisfied by the more commonly available para-bromo analog (CAS 1109280-76-3) without compromising the intended structure-activity profile.

Quantitative Differentiation Evidence for 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine Against Closest Analogs


Regioisomeric Scaffold Differentiation vs. Bromazepam: Same Molecular Formula, Distinct Pharmacophore

4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine is a regioisomer of the clinically used benzodiazepine Bromazepam: both share the identical molecular formula C₁₄H₁₀BrN₃O and molecular weight of 316.15 g/mol, yet differ fundamentally in their heterocyclic core architecture . The target compound features a 2-aminopyrimidine scaffold characteristic of ATP-competitive kinase inhibitors, whereas Bromazepam contains a 1,4-benzodiazepin-2-one core that acts as a positive allosteric modulator of GABA-A receptors [1]. The InChI Key of the target compound (MAYXMIYSTQGBGN-UHFFFAOYSA-N) is distinct from that of Bromazepam, confirming non-identical connectivity despite isomeric molecular formula . For researchers exploring 2-aminopyrimidine-based kinase inhibitor chemical space, the target compound provides the correct pharmacophoric scaffold, whereas procurement of Bromazepam would deliver a functionally unrelated benzodiazepine.

Scaffold hopping Regioisomer differentiation Kinase inhibitor design

Positional Isomer Differentiation: Meta-Bromo (CAS 1354926-73-0) vs. Para-Bromo Analog (CAS 1109280-76-3)

The target compound bears the bromine substituent at the meta (3-) position of the phenyl ring, whereas the more commonly referenced analog 4-(4-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine (CAS 1109280-76-3) carries bromine at the para (4-) position . Quantum chemical characterization of the para-halo series (F, Cl, Br) by Traoré et al. (2017) established that one of the two pyrimidine nitrogen atoms accounts for 83.0% of hydrogen-bonding interactions at the HF/6-311+G(d,p) level and 93.2% at the B3PW91/6-311+G(d,p) level [1]. The meta-bromo substitution pattern alters the electron density distribution on the phenyl ring through differential resonance and inductive effects compared to para-substitution, which in turn is predicted to shift both the preferred hydrogen-bonding site and the magnitude of interaction energies at the pyrimidine nitrogens [1]. The distinct SMILES notation—Nc1nc(-c2cccc(Br)c2)cc(-c2ccco2)n1 for the meta isomer vs. Nc1nc(-c2ccc(Br)cc2)cc(-c2ccco2)n1 for the para isomer—encodes this topological difference .

Positional isomerism Electronic effects Halogen bonding

Class-Level SAR: Meta-Substituted Halophenyl Furanopyrimidines Exhibit Reduced Anti-VZV Activity vs. Ortho/Para Analogs

McGuigan et al. (2003) reported systematic SAR for a series of halophenyl furanopyrimidines with variation in halogen nature (F, Cl, Br) and position (ortho, meta, para) on the phenyl ring [1]. Across the series, compounds displayed a wide activity range from approximately 10 nM to >50 µM against varicella-zoster virus (VZV) in cell culture [1]. Critically, the authors concluded that 'meta substitution is in general poor' for anti-VZV activity, while 'ortho substitution leads to greatest activity' and para-substitution effects show a marked dependence on the halogen atom [1]. The p-fluorophenyl compound was unique in being completely inactive. This class-level SAR establishes that the meta-bromo substitution pattern of the target compound would be expected to confer a distinct (attenuated) antiviral activity profile compared to ortho-bromo or para-bromo analogs within the same chemotype [1]. Note: this is a class-level inference; direct experimental anti-VZV data for CAS 1354926-73-0 are not available in the published literature.

Antiviral SAR Varicella-zoster virus Halogen positional effects

Defined Purity Specification (95.0%) for Reproducible Procurement from Fluorochem Supply Chain

The commercially available batch of 4-(3-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine supplied by Fluorochem (Catalog Ref. 10-F524754) carries a guaranteed minimum purity of 95.0% . This defined purity specification enables researchers to establish baseline quality expectations for procurement and ensures lot-to-lot consistency in biological assay conditions . No melting point, boiling point, or chromatographic retention data are provided in the vendor datasheet, indicating that additional in-house characterization may be required depending on the intended application .

Quality control Purity specification Procurement standard

2-Aminopyrimidine Scaffold with Furan-2-yl Substituent: Precedent in JAK2 and Aurora Kinase Inhibitor Programs

The 4-(furan-2-yl)pyrimidin-2-amine substructure is a recognized pharmacophore in kinase inhibitor drug discovery. Wang et al. (2017) reported that 4-(2-furanyl)pyrimidin-2-amine derivatives act as JAK2 inhibitors, with the most optimized compound (16h) achieving an IC₅₀ of 0.7 nM against JAK2 and >30-fold selectivity over JAK3 versus the clinical pan-JAK inhibitor tofacitinib [1]. Separately, Coumar et al. (2010) identified furanopyrimidine-based Aurora kinase A inhibitors through substructure searching, with co-crystallographic confirmation of the binding mode [2]. The target compound (CAS 1354926-73-0) incorporates this privileged 4-(furan-2-yl)pyrimidin-2-amine core while adding a 3-bromophenyl substituent at the 4-position of the pyrimidine, creating a distinct 4,6-diaryl substitution pattern that extends the chemical space explored in the JAK2 series (which used 4-benzofuranyl or tetrahydrofuropyridinyl groups) [1]. This scaffold heritage supports its utility in kinase inhibitor screening libraries, while the meta-bromophenyl group provides a synthetic handle (via cross-coupling chemistry) for further derivatization [1].

Kinase inhibitor scaffold JAK2 Aurora kinase A

Synthetic Accessibility: Bromophenyl Handle for Downstream Cross-Coupling Derivatization

The presence of a bromine atom at the meta-position of the phenyl ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), enabling late-stage diversification of the compound for SAR studies . The 2-aminopyrimidine core is a well-precedented synthetic scaffold accessible via condensation of guanidine derivatives with α,β-unsaturated ketones or via sequential nucleophilic aromatic substitution . While dedicated synthetic protocols for CAS 1354926-73-0 are not published as a standalone method, general procedures for 4,6-diaryl-2-aminopyrimidine synthesis are established in the patent and primary literature, including US Patent 8957064 (fused pyrimidines) and the JAK2 inhibitor synthesis reported by Wang et al. (2017), which describe analogous compounds with furan-2-yl and aryl substituents [1][2].

Synthetic chemistry Cross-coupling Building block

Recommended Application Scenarios for 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Library Design: Exploiting the Meta-Bromo-2-Aminopyrimidine Scaffold

The compound is best deployed as a distinct member of 4,6-diaryl-2-aminopyrimidine kinase-focused screening libraries. The meta-bromophenyl substituent provides a differentiated electrostatic and steric profile compared to the more common para-substituted analogs, as supported by the quantum chemical hydrogen-bonding analysis of Traoré et al. (2017) on the para-halo series [1]. Combined with the JAK2/Aurora kinase inhibitor precedent established by Wang et al. (2017) and Coumar et al. (2010), this compound enriches the chemical diversity of kinase-targeted collections [2][3]. Procurement at 95.0% minimum purity from Fluorochem ensures adequate quality for primary screening campaigns .

Negative Control or Selectivity Probe for Anti-VZV Drug Discovery

Based on the class-level SAR reported by McGuigan et al. (2003), which demonstrated that meta-substituted halophenyl furanopyrimidines exhibit generally poor anti-VZV activity, this compound can serve as a negative control or selectivity probe in varicella-zoster virus drug discovery programs [4]. When screening compound libraries for anti-VZV activity, inclusion of the meta-bromo positional isomer allows researchers to benchmark the activity threshold and confirm that observed antiviral effects are dependent on the specific halogen substitution pattern rather than being a general property of the furanopyrimidine chemotype [4].

Scaffold-Hopping Starting Point for Bromazepam-Derived Chemical Probes

As a regioisomer of Bromazepam sharing the identical molecular formula (C₁₄H₁₀BrN₃O, MW 316.15) but featuring a 2-aminopyrimidine core instead of a benzodiazepine core, this compound is uniquely positioned for scaffold-hopping studies aimed at identifying novel chemical probes with altered target selectivity profiles [5]. Researchers seeking to dissociate GABA-A receptor modulation from other biological activities can use this compound to explore whether the 2-aminopyrimidine scaffold retains or eliminates benzodiazepine-like pharmacology while maintaining similar physicochemical properties (molecular weight, lipophilicity) conferred by the conserved bromophenyl and heterocyclic composition [5].

Synthetic Building Block for Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

The meta-bromophenyl substituent serves as a reactive handle for palladium-catalyzed cross-coupling, enabling the compound to function as a versatile building block for generating focused libraries of 4-(3-arylphenyl)-6-(furan-2-yl)pyrimidin-2-amines . This application leverages the synthetic precedent from analogous 4,6-diaryl-2-aminopyrimidine syntheses described in the patent literature (e.g., US 8957064) [6]. The defined purity specification (95.0%) provides an adequate starting point for library synthesis, though researchers should verify purity by HPLC or NMR before use in quantitative biological assays .

Quote Request

Request a Quote for 4-(3-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.